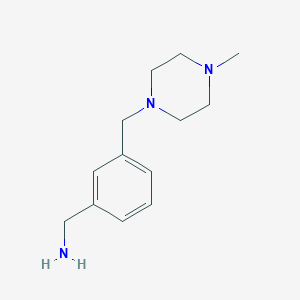

3-(4-Methylpiperazin-1-ylmethyl)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,10-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWCORSELDZBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588106 | |

| Record name | 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515162-19-3 | |

| Record name | 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(4-Methylpiperazin-1-ylmethyl)benzylamine, a key intermediate in pharmaceutical research and development. The document details a strategic two-step synthetic approach commencing from 3-cyanobenzaldehyde. The synthesis involves an initial reductive amination to form 3-((4-methylpiperazin-1-yl)methyl)benzonitrile, followed by the reduction of the nitrile moiety to the corresponding benzylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and scalable synthesis.

Introduction and Strategic Overview

This compound is a molecule of significant interest in medicinal chemistry, often serving as a crucial building block for the synthesis of complex therapeutic agents. Its structure, featuring a benzylamine moiety for further functionalization and a methylpiperazine group that can enhance solubility and pharmacokinetic properties, makes it a versatile intermediate.

The synthetic strategy outlined in this guide was chosen for its efficiency, high yields, and the use of readily available starting materials. The pathway proceeds in two distinct, high-yielding steps:

-

Reductive Amination: The initial step involves the coupling of 3-cyanobenzaldehyde with 1-methylpiperazine via reductive amination to yield 3-((4-methylpiperazin-1-yl)methyl)benzonitrile.

-

Nitrile Reduction: The subsequent step focuses on the reduction of the benzonitrile to the target primary amine, this compound.

This approach avoids the use of harsh reagents and complex purification procedures, making it amenable to scale-up for industrial applications.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted below. This visualization provides a clear, top-level view of the transformation from commercially available starting materials to the final product.

Detailed Synthesis Protocol and Mechanistic Insights

Part 1: Synthesis of 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

This initial step leverages the power and selectivity of reductive amination. The reaction of an aldehyde with a secondary amine in the presence of a mild reducing agent is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-cyanobenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc), add 1-methylpiperazine (1.1 equivalents).

-

Formation of the Iminium Ion: The mixture is stirred at room temperature, allowing for the formation of the intermediate iminium ion.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) is added portion-wise to the reaction mixture.[3] The use of NaBH(OAc)₃ is critical here; its mild nature prevents the reduction of the aldehyde starting material and the nitrile group, selectively reducing the iminium ion.

-

Reaction Monitoring and Work-up: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography to afford 3-((4-methylpiperazin-1-yl)methyl)benzonitrile as a pure compound.

Causality and Experimental Choices:

-

Solvent Selection: Dichloromethane and ethyl acetate are excellent choices due to their ability to dissolve the reactants and their inertness under the reaction conditions.

-

Reducing Agent: Sodium triacetoxyborohydride is preferred over other reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) due to its chemoselectivity for the iminium ion in the presence of the aldehyde and nitrile functionalities.[3]

Part 2: Synthesis of this compound

The final step involves the reduction of the aromatic nitrile to a primary benzylamine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[4][5][6]

Experimental Protocol:

-

Catalyst and Reaction Setup: In a high-pressure hydrogenation vessel, 3-((4-methylpiperazin-1-yl)methyl)benzonitrile (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol. A catalytic amount of Raney Nickel or Palladium on carbon (Pd/C) is added to the solution.[6][7]

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas, and then pressurized to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

-

Reaction Monitoring and Work-up: The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by TLC or GC-MS. Once the reaction is complete, the catalyst is carefully filtered off through a pad of Celite.

-

Isolation of the Final Product: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by crystallization or column chromatography if necessary.

Expertise-Driven Rationale:

-

Catalyst Choice: Raney Nickel is a highly effective and cost-efficient catalyst for the reduction of nitriles to primary amines.[4][6] Palladium on carbon is also a viable, albeit typically more expensive, alternative.[7] The choice between them can depend on catalyst availability and specific optimization requirements.

-

Solvent Considerations: Protic solvents like methanol and ethanol are ideal for catalytic hydrogenation as they can help to solvate the substrate and facilitate the interaction with the catalyst surface.

Characterization Data

The structural integrity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Technique | Expected Observations |

| 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile | ¹H NMR | Peaks corresponding to aromatic protons, the benzylic methylene protons, and the protons of the methylpiperazine moiety. |

| ¹³C NMR | Signals for the nitrile carbon, aromatic carbons, benzylic carbon, and the carbons of the methylpiperazine group. | |

| MS (ESI+) | A molecular ion peak corresponding to the calculated mass [M+H]⁺. | |

| This compound | ¹H NMR | Disappearance of the nitrile signal and appearance of a broad singlet for the -NH₂ protons, along with the characteristic peaks for the aromatic, benzylic, and methylpiperazine protons. |

| ¹³C NMR | The nitrile carbon signal will be replaced by a signal for the aminomethyl carbon (-CH₂NH₂). | |

| MS (ESI+) | A molecular ion peak corresponding to the calculated mass [M+H]⁺. |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a strategic combination of reductive amination and catalytic hydrogenation, this approach ensures high yields and purity of the final product. The in-depth protocols and mechanistic discussions are intended to empower researchers to successfully replicate and, if necessary, adapt this synthesis for their specific research and development needs.

References

- Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands.

- How to convert benzonitrile to benzyl amine. Brainly.in.

- The image shows a chemical reaction where Phenyl cyanide (Benzonitrile) i.. - Filo.

- Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering (RSC Publishing).

- Reaction pathways associated with the hydrogenation of benzonitrile...

- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin

- 1-Hydrosil

- Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.

- 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE synthesis. chemicalbook.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. rsc.org [rsc.org]

- 4. brainly.in [brainly.in]

- 5. The image shows a chemical reaction where Phenyl cyanide (Benzonitrile) i.. [askfilo.com]

- 6. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Surinabant (SR147778): A Selective Cannabinoid CB1 Receptor Antagonist

Introduction

Surinabant, also known by its development code SR147778, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2] Developed by Sanofi-Aventis, this pyrazole carboxamide derivative was investigated for a range of therapeutic applications, primarily centered around addiction and metabolic disorders.[1] While its clinical development was ultimately discontinued, Surinabant remains a significant tool compound for researchers exploring the intricacies of the endocannabinoid system and its role in various physiological and pathological processes. This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and analytical methodologies related to Surinabant, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Surinabant is a synthetic organic molecule with a complex structure centered around a 1,5-diarylpyrazole core. Its systematic IUPAC name is 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide.[1]

| Property | Value | Source |

| CAS Number | 288104-79-0 | [1] |

| Molecular Formula | C23H23BrCl2N4O | [1] |

| Molar Mass | 522.27 g/mol | [1] |

| Appearance | Crystalline solid (based on analogue Rimonabant) | |

| Melting Point | Not publicly available. | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. (based on analogue Rimonabant) | |

| InChI | InChI=1S/C23H23BrCl2N4O/c1-2-18-21(23(31)28-29-12-4-3-5-13-29)27-30(20-11-10-17(25)14-19(20)26)22(18)15-6-8-16(24)9-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,28,31) | [1] |

| SMILES | O=C(NN1CCCCC1)c4nn(c2ccc(Cl)cc2Cl)c(c3ccc(Br)cc3)c4CC | [1] |

Synthesis of Pyrazole Carboxamides: A General Approach

While a specific, detailed synthesis protocol for Surinabant is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of analogous pyrazole carboxamide derivatives. The core of this synthesis typically involves the construction of the substituted pyrazole ring, followed by the amidation to introduce the piperidinyl group.

A generalized synthetic workflow is outlined below:

Figure 2. Simplified diagram of Surinabant's mechanism of action.

Pharmacological Effects:

Preclinical studies in animal models have demonstrated a range of effects consistent with CB1 receptor antagonism:

-

Reduction of Food Intake: Surinabant has been shown to reduce food intake in both fasted and non-deprived rats, highlighting its potential as an anorectic agent. [2]* Reduction of Addictive Behaviors: Studies have shown that Surinabant can reduce the consumption of ethanol and sucrose in animal models, suggesting its utility in treating addictive disorders. [2][3]* Antagonism of Cannabinoid Effects: Surinabant effectively antagonizes the pharmacological effects of CB1 agonists, such as hypothermia, analgesia, and gastrointestinal transit inhibition. [2]

Clinical Development and Therapeutic Potential

Surinabant was primarily investigated as a potential treatment for nicotine addiction to aid in smoking cessation. [1]It was also explored as a treatment for obesity and other addictive disorders like alcoholism. [1]However, the clinical development of Surinabant, along with other CB1 antagonists like Rimonabant, was discontinued due to concerns about psychiatric side effects, including anxiety and depression.

Experimental Protocols: Quantification of Surinabant in Human Plasma

The accurate quantification of Surinabant in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Surinabant in human plasma has been reported.

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add an internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Waters YMC™ Pro C4 cartridge column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Surinabant: m/z 523 → 423.

-

This method provides a lower limit of quantification (LLOQ) of 5.00 ng/mL, making it suitable for clinical and research applications.

Safety and Toxicology

Conclusion

Surinabant (SR147778) is a well-characterized, potent, and selective CB1 receptor antagonist that has played a significant role in advancing our understanding of the endocannabinoid system. While its therapeutic development was halted, it remains an invaluable research tool for scientists investigating the physiological and pathological roles of CB1 receptors. This guide provides a comprehensive technical overview to support its use in a research and drug development context.

References

- Rinaldi-Carmona, M., Barth, F., Congy, C., Martinez, S., Oustric, D., Pério, A., ... & G., Le Fur. (2004). SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 310(3), 905-14.

-

Surinabant. (2023). In Wikipedia. Retrieved from [Link]

- Colombo, G., Gessa, G. L., Serra, S., Vacca, G., & Carai, M. A. (2005). Suppressing effect of the cannabinoid CB1 receptor antagonist, SR147778, on alcohol intake and motivational properties of alcohol in alcohol-preferring sP rats. Alcohol and Alcoholism, 40(1), 46-53.

- Lallemand, F., & De Witte, P. (2006).

- Rimonabant Product Information. (n.d.). Cayman Chemical.

- Doggrell, S. A. (2005). Will the new CB1 cannabinoid receptor antagonist SR-147778 have advantages over rimonabant?.

Sources

- 1. Surinabant - Wikipedia [en.wikipedia.org]

- 2. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SR147778, a CB1 cannabinoid receptor antagonist, suppresses ethanol preference in chronically alcoholized Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacology of Benzylpiperazine Derivatives: A Technical Guide to Mechanisms of Action

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of benzylpiperazine derivatives, a diverse class of psychoactive compounds. We delve into their complex interactions with central monoamine systems, including the dopamine, serotonin, and norepinephrine transporters and receptors. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and field-proven insights to guide future research and development. We explore the structure-activity relationships that govern their pharmacological profiles, from widely recognized recreational substances to novel derivatives with therapeutic potential. This guide is designed to be a self-validating resource, grounding all mechanistic claims and protocols in authoritative scientific literature.

Introduction: The Expanding Landscape of Benzylpiperazine Derivatives

Benzylpiperazine (BZP) and its analogs represent a significant class of synthetic compounds that have garnered attention for both their recreational use and potential therapeutic applications. Initially explored for their potential as antidepressant agents, their stimulant and euphoriant properties, comparable to those of amphetamine, led to their diversion into the illicit drug market.[1][2] The most well-known members of this class, 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are often found in "party pills," frequently used in combination to mimic the effects of MDMA.[3][4]

However, the pharmacological landscape of benzylpiperazine derivatives extends far beyond these two compounds. Researchers have synthesized and evaluated a wide array of derivatives, revealing a rich and complex pharmacology with potential applications in areas such as neurodegenerative diseases and oncology.[1][5][6] This guide will provide an in-depth exploration of the core mechanisms of action of this multifaceted chemical class, with a focus on their interactions with key neurotransmitter systems.

Core Mechanism of Action: Modulation of Monoamine Systems

The primary mechanism of action for most psychoactive benzylpiperazine derivatives involves the modulation of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) neurotransmission.[3][4][7][8] They achieve this primarily through two main avenues: inhibition of neurotransmitter reuptake and promotion of neurotransmitter release.

Interaction with Monoamine Transporters

Benzylpiperazine derivatives exhibit a wide range of affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9][10] This interaction is a key determinant of their psychoactive effects.

-

Dopamine Transporter (DAT): Many benzylpiperazine derivatives act as dopamine reuptake inhibitors, leading to an increase in extracellular dopamine levels in brain regions associated with reward and motivation, such as the nucleus accumbens.[11] This action is largely responsible for their stimulant and reinforcing properties.[12]

-

Serotonin Transporter (SERT): Several derivatives also interact with SERT, inhibiting the reuptake of serotonin. This can contribute to mood-elevating and empathogenic effects.

-

Norepinephrine Transporter (NET): Inhibition of norepinephrine reuptake by some benzylpiperazine compounds contributes to their stimulant effects, including increased alertness and arousal.

The relative affinity for these transporters varies significantly among different derivatives, leading to distinct pharmacological profiles. For instance, BZP has a greater effect on dopamine release, while TFMPP acts more directly as a serotonin agonist.[4][7]

Neurotransmitter Release

In addition to reuptake inhibition, some benzylpiperazine derivatives can also act as neurotransmitter releasing agents, a mechanism they share with amphetamines. This involves the reversal of transporter function, leading to a non-vesicular efflux of monoamines into the synapse. One study reported EC50 values for BZP-induced release at DAT, NET, and SERT as 175 nM, 62 nM, and 6050 nM, respectively.[13][14]

Receptor Interactions

Beyond their effects on transporters, benzylpiperazine derivatives can also directly interact with various neurotransmitter receptors.

-

Serotonin Receptors: Many derivatives exhibit affinity for different 5-HT receptor subtypes. For example, m-chlorophenylpiperazine (mCPP) is known to be an agonist at 5-HT2C receptors and an antagonist at 5-HT2B receptors.[10][15] These interactions can contribute to a range of effects, including alterations in mood, perception, and appetite.

-

Adrenergic Receptors: BZP has been shown to act as an antagonist at α2-adrenoreceptors, which can lead to an increase in norepinephrine release.[12]

The following diagram illustrates the primary molecular targets of benzylpiperazine derivatives within a monoaminergic synapse.

Figure 2: Workflow for a competitive radioligand binding assay.

This assay measures the functional potency (IC50) of a compound to inhibit the reuptake of a neurotransmitter by its transporter.

Principle: Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the cells is measured, and the IC50 for uptake inhibition is determined.

Step-by-Step Protocol:

-

Cell Culture:

-

Plate cells expressing the target transporter (e.g., HEK293-SERT) in a 96-well plate and grow to confluence.

-

-

Assay Setup:

-

Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with varying concentrations of the test compound.

-

-

Uptake Initiation:

-

Add the radiolabeled neurotransmitter (e.g., [3H]5-HT) to initiate uptake.

-

-

Incubation:

-

Incubate for a short period at 37°C, ensuring the uptake is in the linear range.

-

-

Termination:

-

Rapidly terminate uptake by aspirating the medium and washing the cells with ice-cold buffer.

-

-

Cell Lysis and Quantification:

-

Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage of uptake inhibition for each concentration of the test compound and calculate the IC50.

-

In Vivo Assays

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of a compound's effect on neurotransmission. [9][16][17] Principle: A microdialysis probe with a semi-permeable membrane is surgically implanted into a specific brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusate. The collected dialysate is then analyzed to quantify neurotransmitter concentrations.

Step-by-Step Protocol:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula directed at the brain region of interest (e.g., striatum).

-

Allow the animal to recover from surgery.

-

-

Probe Insertion and Perfusion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

-

Baseline Collection:

-

Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

-

Drug Administration:

-

Administer the benzylpiperazine derivative via the desired route (e.g., intraperitoneal injection).

-

-

Sample Collection:

-

Continue to collect dialysate samples at regular intervals post-drug administration.

-

-

Analysis:

-

Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.

-

-

Data Analysis:

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot against time.

-

These assays are crucial for assessing the psychoactive effects and abuse potential of benzylpiperazine derivatives.

-

Drug Self-Administration: This is the gold standard for evaluating the reinforcing properties of a drug. [5][17][18]Animals are trained to perform an operant response (e.g., lever press) to receive an intravenous infusion of the drug. A high rate of responding indicates that the drug is rewarding.

-

Conditioned Place Preference (CPP): This paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment. [2][19][20][21]An increase in the time spent in the drug-paired environment in a drug-free state indicates a rewarding effect.

Structure-Activity Relationships (SAR)

The pharmacological profile of benzylpiperazine derivatives is highly dependent on their chemical structure. Understanding the SAR is critical for the design of novel compounds with desired properties.

-

Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring can significantly influence affinity and selectivity for monoamine transporters. For example, electron-withdrawing groups at the 4-position of the N-benzyl group have been shown to be beneficial for DAT binding. [9]* Piperazine Ring Modifications: Alterations to the piperazine ring can also impact activity. For instance, replacement of the piperazine with a piperidine scaffold has been explored to improve metabolic stability while maintaining DAT affinity. [22]* Terminal Substituents: The nature of the substituent on the second nitrogen of the piperazine ring is another key determinant of pharmacological activity.

Conclusion

The benzylpiperazine class of compounds exhibits a complex and multifaceted mechanism of action, primarily centered on the modulation of monoamine neurotransmitter systems. Their ability to interact with dopamine, serotonin, and norepinephrine transporters and receptors underlies their diverse pharmacological effects, ranging from stimulant and euphoriant properties to potential therapeutic applications. A thorough understanding of their structure-activity relationships, facilitated by the robust in vitro and in vivo experimental protocols detailed in this guide, is essential for the rational design of novel derivatives with improved selectivity and therapeutic potential. As research in this area continues, a comprehensive and methodologically sound approach will be crucial for unlocking the full therapeutic promise of this versatile chemical scaffold while mitigating its potential for abuse.

References

- Choi, J., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469.

- Dal Col, V., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2035-2047.

- Ding, X., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. ChemMedChem, 8(12), 1986-2014.

- ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.

- Ablordeppey, S. Y., et al. (2001). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 44(24), 4247-4255.

- Gee, P., & Schep, L. J. (2013). 1-Benzylpiperazine and other Piperazine-based Derivatives.

- Wikipedia. (n.d.). Benzylpiperazine.

- ResearchGate. (n.d.). EC 50 values of the piperazine designer drugs.

- JoVE. (2023).

- Tzschentke, T. M. (2007). Conditioned Place Preference as a Preclinical Model for Screening Pharmacotherapies for Drug Abuse. Methods of Behavior Analysis in Neuroscience.

- Bio-protocol. (2018).

- EMCDDA. (n.d.). BZP/piperazines drug profile.

- Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward? Psychopharmacology, 153(1), 31-43.

- van der Kooy, D. (1987). Place conditioning: a simple and effective method for assessing the motivational properties of drugs. In Methods of assessing the reinforcing properties of abused drugs (pp. 229-248). Springer.

- Bio-protocol. (2023).

- protocols.io. (2025).

- ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?

- Venniro, M., et al. (2018). An operant social self-administration and choice model in rats.

- ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.

- Wikipedia. (n.d.). Conditioned place preference.

- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.

- EMCDDA. (n.d.). BZP/piperazines drug profile.

- ResearchGate. (n.d.).

- MDPI. (2021). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine.

- Abellán, A., et al. (2000). Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided With Different Intrinsic Efficacy. 1. Mapping the Central 5-HT3 Receptor Binding Site by Arylpiperazine Derivatives. Journal of Medicinal Chemistry, 43(23), 4446-4456.

- Almaghrabi, M., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology and Industrial Health, 33(12), 925-935.

- EMCDDA. (n.d.). BZP/piperazines drug profile.

- Izenwasser, S., et al. (2011). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 54(11), 3843-3852.

- Agoston, G. E., et al. (2006). Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors. Journal of Medicinal Chemistry, 49(24), 7114-7120.

- ResearchGate. (n.d.). EC 50 values (nanomolar) for monoamine releasers to release dopamine, serotonin and norepinephrine.

- protocols.io. (2023).

- ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands.

- Revvity. (n.d.). Radiometric Ligand-Binding Assays.

- ResearchGate. (n.d.).

- Almaghrabi, M., & Dhanasekaran, M. (2016). Benzylpiperazine: "A messy drug". Toxicology Letters, 258, S134.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP).

Sources

- 1. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Video: Self-administration Studies: Principle and Protocol [jove.com]

- 6. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 7. pub.dzne.de [pub.dzne.de]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Self-administration - Wikipedia [en.wikipedia.org]

- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 22. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Methylpiperazin-1-ylmethyl)benzylamine structure elucidation

<Technical Guide: Structure Elucidation of 3-(4-Methylpiperazin-1-ylmethyl)benzylamine

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document details the integrated application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques. Each analytical step is rationalized, providing not just procedural instructions but also the underlying scientific principles that guide the interpretation of spectral data. By systematically integrating data from multiple orthogonal techniques, this guide establishes a self-validating workflow, culminating in the unambiguous confirmation of the target molecule's constitution and connectivity.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of pharmaceutical sciences and organic synthesis, the precise structural characterization of a molecule is non-negotiable. An erroneous structural assignment can invalidate biological data, derail research programs, and lead to significant financial and temporal losses. The target molecule, this compound, incorporates several key structural motifs: a meta-substituted aromatic ring, a primary amine (benzylamine), and a tertiary amine (N-methylpiperazine). This combination of features necessitates a multi-faceted analytical approach to definitively establish the connectivity of these fragments.

This guide will proceed through a logical workflow, beginning with the determination of molecular mass and elemental formula, followed by the identification of key functional groups, and culminating in the detailed mapping of the carbon-hydrogen framework through one- and two-dimensional NMR spectroscopy.

Foundational Analysis: Molecular Weight and Functional Group Identification

Mass Spectrometry (MS): Determining the Molecular Blueprint

The first step in any structure elucidation is to determine the molecular weight and, ideally, the elemental formula of the analyte. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this purpose due to its soft ionization nature, which typically preserves the molecular ion.[1][2]

Expected Molecular Ion: The chemical formula for this compound is C₁₃H₂₁N₃.

-

Monoisotopic Mass Calculation: (13 * 12.00000) + (21 * 1.00783) + (3 * 14.00307) = 219.17356 u

In positive-ion ESI-MS, the molecule is expected to be observed as the protonated species, [M+H]⁺.

-

Expected [M+H]⁺: 219.17356 + 1.00728 = 220.18084 m/z

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a mass measurement with high accuracy (typically <5 ppm error), thus distinguishing it from other potential formulas with the same nominal mass.

Fragmentation Analysis: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion provides crucial structural information by revealing characteristic fragmentation patterns.[3] The primary cleavage points are the benzylic C-C and C-N bonds, which are relatively weak and lead to stabilized carbocations.[4][5]

-

Key Fragmentation Pathways:

-

Loss of NH₃: Cleavage of the benzylamine C-N bond can lead to a fragment corresponding to the loss of ammonia (17 Da).

-

Benzylic Cleavage: The bond between the aromatic ring and the benzylamine's methylene group can cleave, potentially forming a tropylium ion at m/z 91.[6]

-

Piperazine Ring Fragmentation: The N-methylpiperazine moiety can undergo characteristic ring-opening fragmentations, often resulting in fragments at m/z 56, 70, or loss of the N-methylpiperazine group (100 Da).[7][8]

-

A summary of expected key fragments is presented below.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Proposed) | Proposed Formula | Description |

|---|---|---|

| 220.18 | [C₁₃H₂₂N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 203.15 | [C₁₃H₁₉N₂]⁺ | Loss of Ammonia (-NH₃) |

| 120.08 | [C₇H₈N]⁺ | Fragment from cleavage between benzylic CH₂ and piperazine |

| 100.10 | [C₅H₁₂N₂] | Neutral loss of N-methylpiperazine |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| 70.07 | [C₄H₈N]⁺ | Characteristic piperazine ring fragment |

| 57.07 | [C₃H₇N]⁺ | N-methylaziridinium ion, a common piperazine fragment |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10] It provides a vibrational fingerprint based on the absorption of infrared radiation.

Expected Characteristic Absorptions:

-

N-H Stretch (Amine): The primary amine (-NH₂) will exhibit two medium-intensity bands in the region of 3400-3250 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions slightly above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (e.g., 2950-2800 cm⁻¹) correspond to the various CH₂, and CH₃ groups.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

N-H Bend (Amine): A broad absorption around 1650-1580 cm⁻¹ is expected for the scissoring vibration of the primary amine.

-

C-N Stretch: These absorptions typically appear in the fingerprint region (1250-1020 cm⁻¹).

The presence of these key bands provides corroborating evidence for the major functional components of the molecule suggested by the mass spectrometry data.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei and the correlations between them, we can piece together the molecular puzzle.[11]

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration).

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-Ar | 7.10 - 7.35 | m | 4H | Aromatic protons |

| H-8 | 3.85 | s | 2H | Ar-CH₂ -NH₂ |

| H-7 | 3.50 | s | 2H | Ar-CH₂ -N(Pip) |

| H-3', 5' | 2.50 - 2.70 | br t | 4H | Piperazine -CH₂ -N(Me) |

| H-2', 6' | 2.35 - 2.50 | br t | 4H | Piperazine ArCH₂-N-CH₂ - |

| H-1'' | 2.28 | s | 3H | N-CH₃ |

| H-NH₂ | 1.60 | br s | 2H | -NH₂ |

Rationale:

-

The aromatic region (7.10-7.35 ppm) is expected to show a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

-

Two distinct singlets are predicted for the two benzylic methylene groups (H-8 and H-7) as they are separated by the aromatic ring and not coupled to each other.

-

The piperazine protons typically appear as broad multiplets due to chair-chair interconversion at room temperature.[12][13]

-

The N-methyl group (H-1'') is expected to be a sharp singlet, shifted downfield due to the adjacent nitrogen atom.[14]

-

The primary amine protons (-NH₂) will appear as a broad singlet that can exchange with deuterium upon addition of D₂O.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum, typically proton-decoupled, shows a single peak for each unique carbon atom, providing a count of the distinct carbon environments.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Carbon Label | Predicted δ (ppm) | Assignment |

|---|---|---|

| C-1 | 142.0 | Quaternary Ar-C -CH₂NH₂ |

| C-3 | 138.5 | Quaternary Ar-C -CH₂N(Pip) |

| C-2,4,5,6 | 127.0 - 129.5 | Aromatic C H |

| C-7 | 62.5 | Ar-C H₂-N(Pip) |

| C-2', 6' | 55.0 | Piperazine ArCH₂-N-C H₂- |

| C-3', 5' | 53.0 | Piperazine -C H₂-N(Me) |

| C-1'' | 46.0 | N-C H₃ |

| C-8 | 46.5 | Ar-C H₂-NH₂ |

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for unambiguously connecting the pieces identified by 1D NMR.[15][16] They reveal through-bond correlations, confirming how atoms are bonded to one another.

The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[17]

-

Expected Correlations: While limited in this molecule due to the prevalence of singlets and isolated spin systems, COSY would confirm coupling between adjacent protons within the aromatic ring and potentially within the piperazine ring if the signals were resolved.

The HSQC experiment correlates each proton signal with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[15] This is a powerful tool for definitively assigning carbon resonances.

Table 2: Key Expected HSQC Correlations

| Proton (δ ppm) | Correlated Carbon (δ ppm) | Assignment |

|---|---|---|

| 7.10 - 7.35 | 127.0 - 129.5 | Aromatic C-H |

| 3.85 | 46.5 | C8-H8 |

| 3.50 | 62.5 | C7-H7 |

| 2.50 - 2.70 | 53.0 | C3'/C5' - H |

| 2.35 - 2.50 | 55.0 | C2'/C6' - H |

| 2.28 | 46.0 | C1'' - H |

The HMBC experiment is arguably the most critical for final structure confirmation. It shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds).[18] This allows for the connection of all the molecular fragments.

Key HMBC Correlations to Confirm the Overall Structure:

-

Connecting the Benzylamine: The protons of the benzylamine methylene group (H-8, δ ~3.85) should show correlations to the quaternary aromatic carbon C-1 and at least two other aromatic carbons (C-2, C-6).

-

Connecting the Piperazine Moiety: The protons of the other benzylic methylene (H-7, δ ~3.50) must show correlations to the quaternary aromatic carbon C-3, other aromatic carbons (C-2, C-4), and the piperazine carbons C-2' and C-6'.

-

Confirming the N-Methyl Group: The N-methyl protons (H-1'', δ ~2.28) will show a crucial correlation to the adjacent piperazine carbons, C-3' and C-5'.

-

Verifying Meta-Substitution: Long-range correlations between aromatic protons across the ring will confirm the 1,3-substitution pattern.

Integrated Workflow and Data Synthesis

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building a robust and definitive structural assignment.

Caption: Logical workflow for the structure elucidation of this compound.

Experimental Protocols

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[19]

-

Instrumentation: Infuse the sample solution into an ESI-MS system.

-

Full Scan Analysis: Acquire data in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 220.2) and subject it to collision-induced dissociation (CID) with argon or nitrogen gas to generate a fragment ion spectrum.

Attenuated Total Reflectance FTIR (ATR-FTIR)

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).[20][21]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the crystal surface.

-

Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically averaging 16-32 scans at a resolution of 4 cm⁻¹.[22]

-

Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[11]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

-

2D NMR Acquisition: Utilize standard, pre-set parameter sets for COSY, HSQC, and HMBC experiments, optimizing spectral widths based on the 1D spectra.[23][24] Data acquisition for 2D experiments may range from 30 minutes to several hours depending on the sample concentration and desired resolution.

Conclusion

The structural elucidation of this compound is achieved through the systematic and integrated application of mass spectrometry, IR spectroscopy, and a suite of NMR experiments. High-resolution mass spectrometry unequivocally establishes the elemental formula. FTIR confirms the presence of key amine and aromatic functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra, particularly the long-range correlations observed in the HMBC experiment, provides the definitive evidence required to piece together the molecular fragments, confirming the meta-substitution pattern and the precise connectivity of the benzylamine and N-methylpiperazine moieties to the central aromatic ring. This rigorous, multi-technique workflow exemplifies the gold standard for chemical structure verification in modern research and development.

References

-

Clinical and Laboratory Standards Institute. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." NIH. Available at: [Link]

-

San Diego State University NMR Facility. "Common 2D (COSY, HSQC, HMBC)." SDSU Department of Chemistry. Available at: [Link]

-

ResearchGate. "Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3)." ResearchGate. Available at: [Link]

-

ResearchGate. "Mass spectra and major fragmentation patterns of piperazine designer..." ResearchGate. Available at: [Link]

-

MDPI. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI. Available at: [Link]

-

ResearchGate. "Fragmentation Mechanisms of Protonated Benzylamines." ResearchGate. Available at: [Link]

-

Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Mettler Toledo. Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Available at: [Link]

-

University of Toronto Scarborough. "Bruker Alpha-P ATR FTIR Standard Operating Procedure." University of Toronto Scarborough. Available at: [Link]

-

PubMed. "An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines." PubMed. Available at: [Link]

-

Element Lab Solutions. "10 Tips for Electrospray Ionisation LC-MS." Element Lab Solutions. Available at: [Link]

-

ResearchGate. "Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines." ResearchGate. Available at: [Link]

-

Washington University in St. Louis. "Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer." Washington University in St. Louis. Available at: [Link]

-

Heterocycles. "efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a." Heterocycles. Available at: [Link]

-

EPFL. "2D NMR." EPFL. Available at: [Link]

-

Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac Ltd. Available at: [Link]

-

CORE. "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." CORE. Available at: [Link]

-

MDPI. "Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors." MDPI. Available at: [Link]

-

Agilent. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent. Available at: [Link]

-

University of Missouri. "2D NMR FOR THE CHEMIST." University of Missouri. Available at: [Link]

-

IS MUNI. "1-Alkyl-1-methylpiperazine-1,4-diium Salts." IS MUNI. Available at: [Link]

-

ACS Publications. "Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds." ACS Publications. Available at: [Link]

-

ResearchGate. "(PDF) Principles of Electrospray Ionization." ResearchGate. Available at: [Link]

-

CUNY. "Basic 2D NMR experiments." CUNY. Available at: [Link]

-

PubMed. "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." PubMed. Available at: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Available at: [Link]

-

ACS Publications. "Using FTIR-ATR Spectroscopy To Teach the Internal Standard Method." ACS Publications. Available at: [Link]

-

The Royal Society of Chemistry. "Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air." The Royal Society of Chemistry. Available at: [Link]

-

Organic Syntheses. "(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine." Organic Syntheses. Available at: [Link]

-

ATB. "methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray." ATB. Available at: [Link]

-

ResearchGate. "Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS." ResearchGate. Available at: [Link]

-

PubChem. "1-Methylpiperazine." PubChem. Available at: [Link]

-

HMDB. "¹H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871)." HMDB. Available at: [Link]

-

Chemguide. "mass spectra - fragmentation patterns." Chemguide. Available at: [Link]

-

ACS Publications. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." ACS Publications. Available at: [Link]

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 3. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. mt.com [mt.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. epfl.ch [epfl.ch]

- 17. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 18. mdpi.com [mdpi.com]

- 19. elementlabsolutions.com [elementlabsolutions.com]

- 20. utsc.utoronto.ca [utsc.utoronto.ca]

- 21. pubs.acs.org [pubs.acs.org]

- 22. agilent.com [agilent.com]

- 23. ulethbridge.ca [ulethbridge.ca]

- 24. chemistry.uoc.gr [chemistry.uoc.gr]

An In-Depth Technical Guide to Key Pharmacophores in Modern Drug Discovery: The Benzylamine and N-Methylpiperazine Moieties

A Note on the Subject Compound: Initial investigation into the specific molecule "3-(4-Methylpiperazin-1-ylmethyl)benzylamine" reveals significant ambiguity in public chemical databases, with its designated CAS number often linked to different chemical structures. To ensure the highest degree of scientific integrity and provide actionable insights for researchers, this guide will instead focus on the distinct and crucial roles of its constituent pharmacophores: the benzylamine scaffold and the N-methylpiperazine moiety . These two structural motifs are central to the design of numerous clinically successful drugs.

This guide will use the paradigm-shifting cancer therapeutic, Imatinib (Gleevec®) , as a central case study. Imatinib's structure elegantly incorporates both a substituted benzylamine-like core and a terminal N-methylpiperazine group, making it an ideal subject for exploring the synergistic roles of these fragments in achieving therapeutic efficacy.

Part 1: The Benzylamine Core - A Versatile Scaffold for Target Engagement

The benzylamine motif, characterized by a benzyl group (a benzene ring attached to a CH2 group) linked to an amine, is a foundational scaffold in medicinal chemistry.[1] Its prevalence stems from a combination of favorable structural and physicochemical properties.

Structural Significance:

-

Conformational Restraint: The phenyl ring introduces a degree of rigidity, which can be crucial for orienting other functional groups for optimal interaction with a biological target.

-

Vectorial Orientation: The meta, ortho, and para positions on the phenyl ring provide well-defined vectors for chemical modifications, allowing chemists to systematically explore the chemical space around a target's binding pocket.

-

π-Stacking Interactions: The aromatic ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site, contributing significantly to binding affinity.

Physicochemical Properties:

-

Modulation of Basicity: The proximity of the phenyl ring can influence the basicity (pKa) of the amine, which in turn affects the molecule's ionization state at physiological pH. This is critical for solubility, cell permeability, and the formation of ionic bonds with targets.

-

Lipophilicity Contribution: The benzyl group adds lipophilicity, which can enhance membrane permeability and access to intracellular targets. However, this must be carefully balanced to avoid poor solubility and off-target effects.

In the context of a molecule like Imatinib, the N-phenyl-2-pyrimidine-amine core, which is structurally analogous to a complex benzylamine, serves as the primary anchor that binds deep within the ATP-binding pocket of the Abl tyrosine kinase.

Part 2: The N-Methylpiperazine Moiety - A "Privileged" Structure for Drug-Likeness

The piperazine ring, and particularly its N-methylated form, is widely regarded as a "privileged scaffold" in drug discovery.[2] Its frequent inclusion in drug candidates is due to its remarkable ability to confer favorable pharmacokinetic properties.

Key Contributions to ADME Properties:

-

Enhanced Aqueous Solubility: The tertiary amine in the N-methylpiperazine group is basic and typically protonated at physiological pH. This positive charge significantly improves a molecule's aqueous solubility, which is often a major hurdle in drug development.

-

Improved Bioavailability: By enhancing solubility and providing a handle for formulation as a salt (e.g., mesylate), this group can dramatically improve oral bioavailability.[2]

-

Reduced Off-Target Toxicity: The piperazine ring can serve as a "metabolic soft spot," directing metabolism towards predictable and often less toxic pathways.

-

Target Interaction: The terminal basic nitrogen can act as a hydrogen bond acceptor or form crucial salt-bridge interactions with acidic residues (e.g., Aspartate, Glutamate) at the periphery of a binding site, further anchoring the drug.

In Imatinib, the N-methylpiperazine tail is essential.[3] It extends out of the primary binding pocket and significantly enhances the drug's solubility and oral absorption, transforming a potent inhibitor into a viable oral medication.

Part 3: Case Study - Imatinib (Gleevec®)

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. Its structure is a masterclass in rational drug design, leveraging the strengths of its core scaffolds.

| Compound | Chemical Formula | Molecular Weight | Primary Target |

| Imatinib | C29H31N7O | 493.6 g/mol | Bcr-Abl Tyrosine Kinase |

Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl tyrosine kinase. The constitutive activity of this kinase is the primary driver of CML. By blocking the binding of ATP, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and survival.

Caption: Mechanism of Imatinib Action.

Synthesis Overview

The synthesis of Imatinib is a multi-step process that involves the strategic coupling of its constituent fragments. A common route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine with 4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride. This key step unites the pyrimidine-amine core with the benzoyl chloride component, which already contains the crucial N-methylpiperazine moiety.

Caption: High-Level Imatinib Synthesis Workflow.

Part 4: Key Experimental Protocols

Evaluating compounds that incorporate these pharmacophores, especially in the context of kinase inhibition, involves a standard cascade of assays.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a common method to determine the potency of a compound (like Imatinib) against its target kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a 4X solution of the kinase (e.g., Abl kinase) in kinase buffer.

-

Prepare a 4X solution of a europium-labeled anti-tag antibody.

-

Prepare a 4X solution of a fluorescently labeled ATP-competitive tracer (kinase-dependent).

-

Prepare serial dilutions of the test compound (e.g., Imatinib) in DMSO, then dilute in kinase buffer to a 4X final concentration.

-

-

Assay Plate Setup (384-well plate):

-

Add 2.5 µL of the 4X test compound solution to the appropriate wells.

-

Add 2.5 µL of DMSO/buffer to "no inhibitor" control wells.

-

Add 2.5 µL of tracer solution to "no kinase" control wells.

-

-

Reaction Initiation:

-

Add 5 µL of a 2X kinase/antibody mixture to all wells except the "no kinase" controls.

-

Add 5 µL of a 2X tracer/antibody mixture to all wells.

-

-

Incubation & Reading:

-

Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Tracer).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the effect of a test compound on the metabolic activity and proliferation of cancer cells (e.g., K562 cells, which express Bcr-Abl).

Methodology:

-

Cell Seeding:

-

Culture K562 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours to allow cells to adhere and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture media.

-

Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle-treated control cells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

While the specific compound "this compound" remains ambiguous, its constituent parts—the benzylamine scaffold and the N-methylpiperazine moiety—are undeniably powerful tools in the arsenal of the medicinal chemist. The benzylamine core provides a structurally versatile and tunable anchor for engaging with biological targets through a variety of non-covalent interactions. Complementing this, the N-methylpiperazine group is a premier pharmacophore for instilling drug-like properties, particularly aqueous solubility and oral bioavailability. The remarkable success of Imatinib serves as a definitive testament to the power of combining these fragments in a rational drug design strategy to create life-saving therapeutics. Researchers and scientists in drug development should view these motifs not merely as inert scaffolds but as active contributors to both the pharmacodynamic and pharmacokinetic profiles of a drug candidate.

References

-

LookChem. (n.d.). CASNo.6. Retrieved from [Link]

-

Shawali, A. S., et al. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(9), 10593-10606. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Benzylpiperazin-1-yl)propan-1-amine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Zz-chem.com. (n.d.). 5H-Dibenzo[c,e]azepine chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-(2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)benzamide. Retrieved from [Link]

-

Heterocycles. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. Heterocycles, 87(8), 1749-1756. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

-

Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

-

MDPI. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Retrieved from [Link]

-

PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. Retrieved from [Link]

Sources

Literature Review of Benzylamine Derivatives in Neuro-Oncology: From Mechanistic Insights to Preclinical Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) and other malignant gliomas represent a formidable challenge in oncology, characterized by aggressive tumor growth, diffuse infiltration of brain tissue, and a dismal prognosis.[1] The blood-brain barrier (BBB) further complicates treatment by severely restricting the entry of most chemotherapeutic agents into the central nervous system (CNS).[2] This necessitates the urgent development of novel therapeutic strategies centered on small molecules capable of crossing the BBB and exerting potent anti-tumor effects. Benzylamine derivatives have emerged as a versatile and promising chemical scaffold in this pursuit. This technical guide provides a comprehensive review of the current literature on benzylamine derivatives in neuro-oncology, synthesizing preclinical evidence and field-proven insights. We delve into the core mechanisms of action, including the induction of endoplasmic reticulum (ER) stress, dual inhibition of critical oncogenic pathways like COX-2 and STAT3, histone deacetylase (HDAC) inhibition, and microtubule targeting. We present quantitative efficacy data for lead compounds, detailed experimental protocols for their evaluation, and visual diagrams of key pathways and workflows to provide a holistic and actionable resource for researchers in the field.

Part 1: The Unmet Need in Neuro-Oncology

Primary brain tumors, particularly high-grade gliomas, are among the most lethal of human cancers.[1] The current standard of care for newly diagnosed glioblastoma—maximal surgical resection followed by radiation and concurrent chemotherapy with the alkylating agent temozolomide—offers only a modest survival benefit.[3] The therapeutic landscape is constrained by several factors:

-

The Blood-Brain Barrier (BBB): A highly selective semipermeable border of endothelial cells, the BBB prevents most systemically administered drugs from reaching the tumor site in therapeutically relevant concentrations.[2][4]

-

Intrinsic and Acquired Resistance: Glioma cells exhibit profound resistance to apoptosis and readily develop resistance to conventional chemo- and radiotherapy.[1][3]

-

Tumor Heterogeneity: Glioblastomas are characterized by significant inter- and intra-tumoral heterogeneity, making it difficult for single-target agents to be effective.

This complex landscape underscores the critical need for innovative chemical entities that not only possess potent anti-cancer activity but are also specifically designed to overcome the unique challenges of treating brain tumors.

Part 2: The Benzylamine Scaffold: A Privileged Structure for CNS Drug Discovery

The benzylamine moiety (C₆H₅CH₂NH₂) is a structural component found in numerous biologically active compounds and serves as a valuable precursor in organic synthesis.[5] Its derivatives represent a diverse chemical space with properties amenable to neuro-oncology drug design. The relative simplicity of the scaffold allows for extensive chemical modification to optimize pharmacological properties, including potency, selectivity, and, crucially, the ability to penetrate the BBB. Researchers have leveraged this versatility to develop benzylamine derivatives that target a range of oncogenic processes.

Part 3: Mechanisms of Action of Benzylamine Derivatives in Glioma

The anti-tumor activity of benzylamine derivatives in neuro-oncology is not mediated by a single mechanism but rather through the engagement of several critical cellular pathways.

Quinone Methide Formation and Induction of Endoplasmic Reticulum (ER) Stress

A key mechanism identified for a class of bis-8-hydroxyquinoline substituted benzylamines is the formation of a quinone methide intermediate. This reactive species does not interact with DNA, a common mechanism for traditional chemotherapeutics, but instead forms covalent adducts with protein thiol groups.[6] This disruption of protein homeostasis leads to significant ER stress, triggering downstream signaling that results in cytostatic or cytotoxic effects in glioma cells.[7]

The compound JLK1486 is a prime example of this class.[1] Microarray analyses have shown that JLK1486 induces the expression of various stress-related genes.[6][7] This targeted attack on protein integrity, rather than DNA, represents a distinct and promising therapeutic strategy that may circumvent common resistance mechanisms.[1]

Caption: Dual inhibition of COX-2 and STAT3 pathways by benzylamine derivatives.

Histone Deacetylase (HDAC) Inhibition

Epigenetic modifications play a crucial role in tumorigenesis. Histone deacetylases (HDACs) are enzymes that are frequently dysregulated in brain tumors, leading to altered gene expression patterns that favor cancer growth. [8][9]HDAC inhibitors (HDACis) can reverse these changes, inducing cell-cycle arrest, differentiation, and apoptosis. [8]Benzamides are a well-established class of HDACis, and derivatives incorporating the benzylamine scaffold have been explored for this purpose. [10]These compounds, such as MS275 (Entinostat), are typically more selective for Class I HDACs (HDAC1, 2, 3). [10][11]Their ability to modulate the epigenome makes them attractive candidates for use in combination therapies, potentially re-sensitizing resistant tumors to other agents.

Microtubule Targeting

Microtubules are essential components of the cytoskeleton, critical for cell division, migration, and morphology. [12]Microtubule-targeting agents (MTAs) are a cornerstone of cancer therapy. [12]While many traditional MTAs fail to cross the BBB, there is significant interest in developing novel, brain-penetrant MTAs for neuro-oncology. [13][14]Some benzylamine derivatives have been investigated for their potential to disrupt microtubule dynamics, representing an evolving area of research within this chemical class. [15]

Part 4: Quantitative Efficacy of Lead Compounds

Preclinical studies have validated the anti-glioma potential of several lead benzylamine derivatives. The data below summarizes their efficacy in both in vitro and in vivo models.

Table 1: In Vitro Cytotoxicity of Benzylamine Derivatives Against Glioblastoma Cell Lines

| Compound | Derivative Class | Cell Line | IC₅₀ (µM) | Citation(s) |

| I-1 | N-2-(phenylamino) benzamide | C6 (Rat Glioma) | 33.61 ± 1.15 | [16] |

| I-8 | N-2-(phenylamino) benzamide | C6 (Rat Glioma) | 45.01 ± 2.37 | [16] |

| L19 | Piperazine based benzamide | C6 (Rat Glioma) | 0.15 | [17] |

| U87-MG (Human GBM) | 0.29 | [17] | ||

| U251 (Human GBM) | 1.25 | [17] |

Table 2: In Vivo Efficacy of Benzylamine Derivatives in Glioma Models

| Compound | Model | Administration | Tumor Growth Inhibition (TGI) | Citation(s) |

| I-1 | C6 Glioma Orthotopic | N/A | 66.7% | [16][18] |

| I-1 | U87MG Xenograft | N/A | 69.4% | [16][18] |

Part 5: Key Experimental Protocols

The validation of novel benzylamine derivatives requires a systematic and rigorous preclinical evaluation pipeline. The following protocols describe core methodologies.

Protocol: Synthesis of N-2-(phenylamino) benzamide Derivatives